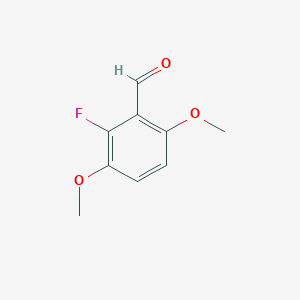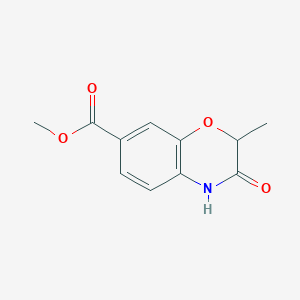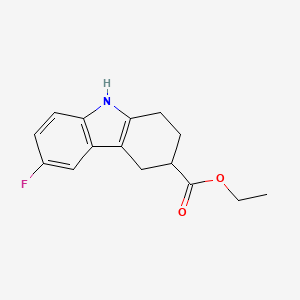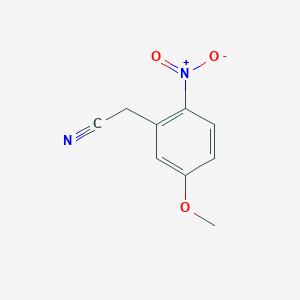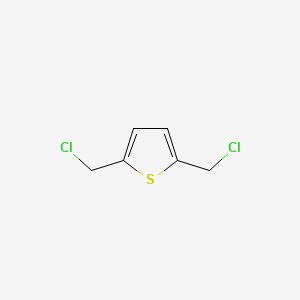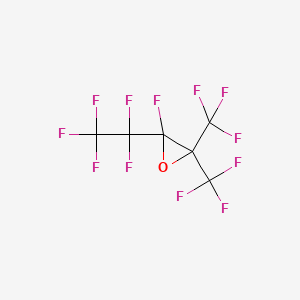
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Overview
Description
The compound “3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane” is likely a fluorinated oxirane. Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. This ring is highly strained, making oxiranes more reactive than typical ethers .
Molecular Structure Analysis
The molecular structure of this compound would include a three-membered oxirane ring with two trifluoromethyl groups attached to one carbon and a pentafluoroethyl group attached to another carbon .Chemical Reactions Analysis
Oxiranes are known to undergo ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The presence of fluorine atoms might influence the reactivity of the compound due to their high electronegativity.Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be a volatile liquid at room temperature due to the presence of the oxirane ring . The multiple fluorine atoms could contribute to its chemical stability and could also affect its polarity .Scientific Research Applications
Regioselective Cleavage of Epoxyalcohols
A novel approach for the regioselective cleavage of 2,3-epoxyalcohols by fluoride, utilizing compounds related to 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane, has been reported. This method provides a pathway for the synthesis of 3-fluoro-2,3-dideoxy-D-erythro-pentose from non-carbohydrate precursors, showcasing the compound's utility in synthetic organic chemistry (Nikitenko et al., 1992).
Catalysis and Ring Opening of Epoxides
Bismuth(III) trifluoromethanesulfonate and trifluoroacetate, closely related to the compound of interest, have been identified as efficient catalysts for the regio- and chemoselective ring opening of epoxides. This highlights the potential of fluorinated compounds in facilitating or improving synthetic routes, especially in reactions involving substituted anilines (Khosropour et al., 2004).
Synthesis and Characterization of Fluorine-Containing Polymers
Research on the synthesis and characterization of new fluorine-containing polyethers and poly(arylene ether)s demonstrates the role of fluorinated epoxides in producing materials with desirable properties such as solubility, hydrophobicity, and low dielectric constants. These materials find applications in electronic devices due to their high thermal stability and unique electrical properties (Fitch et al., 2003); (Salunke et al., 2007).
Exploration of Molecular Structure
The pure rotational spectrum of 2,2-bis(trifluoromethyl)oxirane has been analyzed, providing insights into the molecular structure, such as the configuration of CF3 groups. Such studies are crucial for understanding the fundamental aspects of fluorine chemistry and the behavior of highly fluorinated molecules (Cooke & Minei, 2012).
Advanced Organic Synthesis Applications
Fluorinated oxiranes serve as versatile reagents in organic synthesis, enabling the regioselective introduction of fluorine into target molecules. This application is vital for developing pharmaceuticals and agrochemicals, where fluorine's presence can significantly affect the biological activity of molecules (Petrov, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESGFSFSJKFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466307 | |
| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane | |
CAS RN |
788-67-0 | |
| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



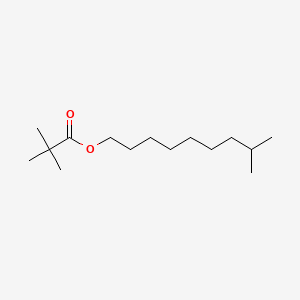
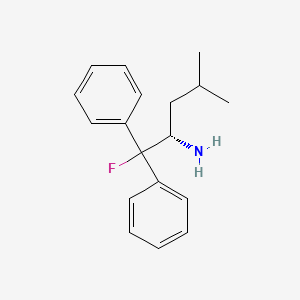
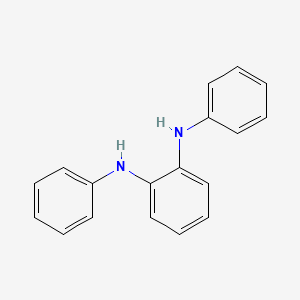
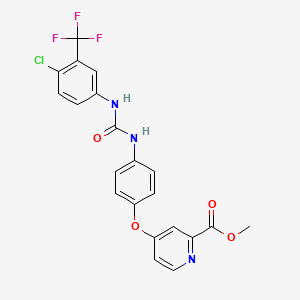
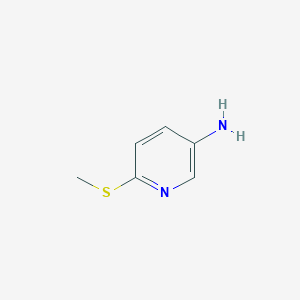
![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)
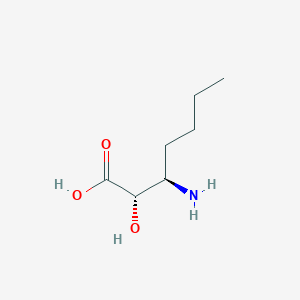
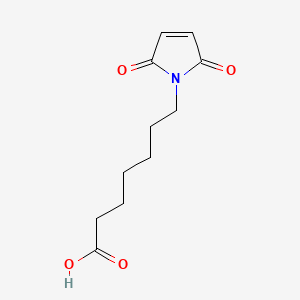
![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)
